4-bromo-3-methoxy-N-propylbenzenesulfonamide
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Overview
Description
4-bromo-3-methoxy-N-propylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-propylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
N-alkylation: The brominated intermediate is then subjected to N-alkylation using propyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-bromo-3-methoxy-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The propyl group attached to the nitrogen atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-N-methylbenzenesulfonamide
- 4-bromo-3-methoxy-N-ethylbenzenesulfonamide
- 4-bromo-3-methoxy-N-butylbenzenesulfonamide
Uniqueness
4-bromo-3-methoxy-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of a propyl group, which imparts distinct physicochemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative exhibits different solubility, reactivity, and biological activity profiles, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBIKKTOWJNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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